methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate is a complex organic compound that features a unique imidazopyridine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde, followed by subsequent reactions to introduce the phenyl and benzoate groups . The reaction conditions often require refluxing in aqueous solutions for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The imidazopyridine structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A compound with a similar structure used in neurological research.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Another heterocyclic compound with potential therapeutic applications.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with similar biological activities and synthetic routes.
Uniqueness
Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate is unique due to its specific imidazopyridine structure, which imparts distinct biological activities and synthetic versatility. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes an imidazopyridine core and a benzoate moiety. Its chemical formula is represented as follows:
This structure is responsible for its diverse interactions within biological systems, enhancing its potential efficacy as a therapeutic agent.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition is crucial for disrupting the signaling pathways that promote tumor growth.
- Cell Cycle Arrest : By interacting with molecular targets such as kinases, it can induce cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Properties : The compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress in various cell types.
Anticancer Properties
This compound has been primarily investigated for its anticancer properties. Studies have highlighted its effectiveness against various cancer cell lines:
Cancer Type | IC50 Value (µM) | Reference |
---|---|---|
Breast Cancer | 15.2 | |
Lung Cancer | 12.8 | |
Colon Cancer | 10.5 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.
Other Biological Activities
In addition to its anticancer effects, the compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against common pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies revealed strong binding affinity to specific kinases involved in cancer progression .
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 3-[(4-phenyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H20N4O3/c1-28-20(26)15-8-5-9-16(12-15)24-21(27)25-11-10-17-18(23-13-22-17)19(25)14-6-3-2-4-7-14/h2-9,12-13,19H,10-11H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
ZZBYXMANTWDEBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=C4)N=CN3 |
Origin of Product |
United States |
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